molecular formula C19H25ClN2O3 B029576 Dilevalol hydrochloride CAS No. 75659-08-4

Dilevalol hydrochloride

Cat. No.: B029576
CAS No.: 75659-08-4
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-WJKBNZMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Dilevalol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Profile

Dilevalol exhibits significant beta-adrenergic blocking activity, particularly at the β1 and β2 receptors, along with minimal α1-adrenergic blocking effects. This profile contributes to its efficacy in lowering blood pressure with a relatively stable heart rate. The drug's mechanism involves peripheral vasodilation, which is crucial in managing conditions like hypertension.

Key Characteristics:

  • Chemical Structure : C₁₉H₂₅ClN₂O₃
  • Molecular Weight : 360.87 g/mol
  • Mechanism of Action : Non-selective beta-blockade with partial agonist activity at β2 receptors.

Hypertension Management

Dilevalol hydrochloride is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its effectiveness in reducing diastolic blood pressure significantly. For instance, a study involving subjects with severe hypertension showed that intravenous administration of dilevalol led to an average reduction of 28 mm Hg in diastolic blood pressure, with minimal side effects reported .

Study Population Initial Dose Mean Reduction in BP (mm Hg) Side Effects
Wallin et al. (1988)12 subjects with severe hypertension25 mg IV bolus28 mm HgMinimal

Pregnancy-Induced Hypertension

Dilevalol has been utilized as a treatment option for pregnancy-induced hypertension due to its favorable safety profile for both mother and fetus compared to other antihypertensives . Its dual-action mechanism helps manage blood pressure without significant adverse cardiovascular effects.

Emerging Research Applications

Recent studies have begun exploring the potential of dilevalol beyond traditional antihypertensive use:

Cardiovascular Protection

Research indicates that dilevalol may offer protective benefits against cardiovascular toxicity caused by sympathomimetics, making it a candidate for acute management scenarios involving drug overdoses .

Antimicrobial Potential

Although primarily recognized for its cardiovascular applications, there is ongoing research into the antimicrobial properties of beta-blockers, including dilevalol. Investigations into its effects on bacterial biofilm formation and resistance patterns are underway, suggesting a possible role as an adjunctive treatment in infectious diseases .

Case Study 1: Severe Hypertension Management

In a clinical trial involving patients with hypertensive crises, administration of dilevalol resulted in rapid normalization of blood pressure levels without significant heart rate changes, supporting its use in acute settings where immediate intervention is necessary .

Case Study 2: Safety Profile in Pregnancy

A review of cases involving pregnant patients treated with dilevalol indicated no adverse effects on fetal development or maternal health, reinforcing its position as a safer alternative among antihypertensive medications during pregnancy .

Biological Activity

Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of C19H24N2O3HClC_{19}H_{24}N_{2}O_{3}\cdot HCl and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .

Dilevalol exerts its antihypertensive effects through several mechanisms:

  • Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
  • Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
  • Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .

Pharmacodynamics

The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .

Table 1: Pharmacodynamic Effects of Dilevalol

EffectMechanismClinical Relevance
Blood Pressure ReductionAlpha-1 blockadeEffective in hypertensive patients
Decreased Heart RateBeta-1 blockadeMinimal impact on resting heart rate
VasodilationBeta-2 agonismReduces systemic vascular resistance
Improved Lipid ProfileIncreased HDL cholesterolCardiovascular protective effects

Pharmacokinetics

Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .

Table 2: Pharmacokinetic Profile of Dilevalol

ParameterValue
Bioavailability25% (11–86%)
Elimination Half-LifeOral: 6–12 hours
Peak Plasma LevelsAchieved within 3 days
Protein BindingApproximately 50%

Clinical Efficacy and Case Studies

Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .

Case Study Example

In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:

  • Participants : Patients with essential hypertension.
  • Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
  • Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.

Safety Profile

Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .

Summary of Side Effects

Side EffectFrequency
DizzinessCommon
FatigueCommon
Serious Adverse EffectsRare

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of dilevalol hydrochloride, and how does its stereochemistry influence pharmacological activity?

  • Methodological Answer : this compound, the R,R-stereoisomer of labetalol, acts as a non-cardioselective β-adrenoceptor antagonist with partial β2-agonist activity and negligible α1-blocking effects . Its mechanism involves peripheral vasodilation via β2 agonism and β1/β2 antagonism, reducing blood pressure without significantly altering heart rate. Structural studies confirm that stereochemistry determines potency: dilevalol is 4.7× more potent than racemic labetalol in vasodilation due to enhanced intrinsic sympathomimetic activity (ISA) . Key methods for validating this include:

  • Radioligand binding assays to quantify β1/β2 receptor affinity (e.g., pKi values).
  • In vitro functional assays (e.g., cAMP accumulation in L6 cells) to measure ISA .

Q. How can researchers ensure purity and stability of this compound in experimental formulations?

  • Methodological Answer : Purity analysis requires chromatographic techniques:

  • Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of 1,2-dichloroethane/ethanol/ammonia (70:15:2) to detect impurities at 254 nm .
  • High-performance liquid chromatography (HPLC) with UV detection for quantitative assessment of degradation products.
    • Stability protocols involve:
  • Forced degradation studies under heat, light, and acidic/alkaline conditions.
  • Loss on drying tests (<2.41% w/w) to monitor hygroscopicity .

Advanced Research Questions

Q. What experimental models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Use species-specific in vivo models and in vitro permeability assays :

  • Pithed rat models to isolate cardiovascular effects (e.g., blood pressure reduction without compensatory tachycardia) .
  • Caco-2 cell monolayers to predict intestinal absorption and permeability class (e.g., high permeability aligns with BCS Class I) .
  • Hepatic microsomal assays to assess stereoselective metabolism, as dilevalol’s R,R configuration may alter CYP450 enzyme interactions compared to labetalol .

Q. How can researchers resolve contradictions in reported hepatotoxicity risks of this compound?

  • Methodological Answer : Discrepancies arise from species-specific toxicity and dosing regimens. Strategies include:

  • Comparative toxicogenomics : Analyze liver toxicity pathways (e.g., oxidative stress markers) in rodents vs. human hepatocyte lines.
  • Dose-escalation studies in primates to identify thresholds for hepatocellular injury .
  • Post-marketing surveillance data review to correlate clinical findings with preclinical models.

Q. What computational approaches are used to predict dilevalol’s interaction with multidrug resistance proteins (e.g., MDR1/P-gp)?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock 4.2) can predict binding affinities to MDR1:

  • Grid parameters: 60 Å × 60 Å × 60 Å centered on the MDR1 binding pocket.
  • Lamarckian genetic algorithm with 10 docking runs for conformational sampling .
  • Validate results with bidirectional transport assays in MDCK-MDR1 cells to measure efflux ratios.

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Evidence Source
Receptor AffinityRadioligand binding assaysβ1: pKi = 8.2; β2: Ki = 3.77 nM
Metabolic StabilityHepatic microsomal incubation + LC-MS/MSHalf-life (t1/2), intrinsic clearance
Impurity ProfilingTLC/HPLC with UV detection≤0.5% impurity threshold
Toxicity ScreeningALT/AST assays in rodent modelsALT > 3× baseline indicates hepatotoxicity
Permeability ClassificationCaco-2 monolayer assayApparent permeability (Papp) > 1×10<sup>-6</sup> cm/s

Properties

CAS No.

75659-08-4

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1

InChI Key

WQVZLXWQESQGIF-WJKBNZMCSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Key on ui other cas no.

75659-08-4

Synonyms

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dilevalol hydrochloride
Dilevalol hydrochloride
Dilevalol hydrochloride
Dilevalol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.